2-Bromo-4-fluoro-6-nitroaniline
Overview
Description
2-Bromo-4-fluoro-6-nitroaniline is a chemical compound with the CAS Number: 10472-88-5 . It has a molecular weight of 235.01 . The compound is a solid at room temperature and appears as a light yellow to brown powder or crystal .
Molecular Structure Analysis
The molecular formula of 2-Bromo-4-fluoro-6-nitroaniline is C6H4BrFN2O2 . The InChI key, which is a unique identifier for the compound, is HCYDUPDSEDHSQB-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Bromo-4-fluoro-6-nitroaniline has a melting point range of 75.0 to 79.0 °C . The compound is a solid at 20 °C .Scientific Research Applications
Medical and Pharmaceutical Intermediates : 2-Bromo-6-fluorotoluene, a related compound, is used as a medical intermediate, indicating potential applications of 2-Bromo-4-fluoro-6-nitroaniline in pharmaceutical synthesis (Li Jiang-he, 2010).
Complex Formation in Inorganic Chemistry : Complexes of copper(II), nickel(II), and cobalt(II) with halogenated nitroanilines, including compounds like 4-fluoro,2-nitroaniline, demonstrate the utility of these compounds in forming coordination complexes, which are important in various chemical processes (Devoto et al., 1982).
Dyes for Synthetic Polymer Fibers : Iodo-substituted nitroanilines, similar in structure to 2-Bromo-4-fluoro-6-nitroaniline, have been used to create a range of disperse dyes, indicating the potential of halogenated nitroanilines in dye manufacturing (Peters & Soboyejo, 2008).
Metabolic Studies : Research on the metabolism of halogenated anilines like 2-bromo-4-methylaniline in rat liver microsomes could provide insights into the metabolic pathways and toxicology of similar compounds, including 2-Bromo-4-fluoro-6-nitroaniline (Boeren et al., 1992).
Dye Intermediates and Other Chemical Uses : 4-Fluoro-3-nitroaniline, a structurally similar compound, has been significantly used in the U.S. as a novel dye intermediate. This suggests possible applications of 2-Bromo-4-fluoro-6-nitroaniline in dye manufacturing and other chemical industries (Bil, 2007).
Cytotoxicity and Cancer Research : Arene-Ru compounds containing 4-Nitroaniline or 2-Halogenated 4-Nitroaniline, including fluoro-substituted variants, have shown moderate to strong in vitro cytotoxicity against human cancer cells, indicating potential applications in cancer research and treatment (Chen et al., 2017).
Materials Science and Crystallography : Studies on urea–4-bromo-2-nitroaniline systems reveal applications in phase equilibria, crystallization, and thermal studies, which could be relevant for similar halogenated nitroanilines in materials science (Reddi et al., 2012).
Synthesis of Sulfonated Derivatives : Syntheses of sulfonated derivatives of fluoroanilines, including 2-Fluoroaniline, provide insights into the potential of halogenated nitroanilines in creating sulfonated products for various industrial applications (Courtin, 1983).
Safety And Hazards
The compound is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/eye protection/face protection, and washing thoroughly after handling .
properties
IUPAC Name |
2-bromo-4-fluoro-6-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFN2O2/c7-4-1-3(8)2-5(6(4)9)10(11)12/h1-2H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCYDUPDSEDHSQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80303268 | |
Record name | 2-bromo-4-fluoro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-fluoro-6-nitroaniline | |
CAS RN |
10472-88-5 | |
Record name | 10472-88-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157607 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-bromo-4-fluoro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80303268 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-4-fluoro-6-nitroaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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